molecular formula C9H9ClFNO2 B14851159 Ethyl 3-chloro-2-fluoropyridine-5-acetate

Ethyl 3-chloro-2-fluoropyridine-5-acetate

Cat. No.: B14851159
M. Wt: 217.62 g/mol
InChI Key: NMXXRJNJZJEXDW-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-2-fluoropyridine-5-acetate is a chemical compound belonging to the class of fluorinated pyridines This compound is characterized by the presence of both chlorine and fluorine atoms on the pyridine ring, which imparts unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the fluorination of pyridine derivatives using reagents such as AlF3 and CuF2 at high temperatures (450–500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with Bu4N+F− in DMF at room temperature to form 2-fluoro-3-bromopyridine .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination and chlorination processes, utilizing efficient and cost-effective reagents. The use of continuous flow reactors and automated systems can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-chloro-2-fluoropyridine-5-acetate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) and chromium trioxide (CrO3) are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Major Products Formed: The major products formed from these reactions include various substituted pyridines, fluorinated derivatives, and other heterocyclic compounds.

Scientific Research Applications

Ethyl 3-chloro-2-fluoropyridine-5-acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-chloro-2-fluoropyridine-5-acetate involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms enhances its reactivity and binding affinity to biological molecules. The compound can inhibit or activate certain enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

    2-Fluoropyridine: A fluorinated pyridine with similar reactivity but different substitution pattern.

    3-Chloropyridine: A chlorinated pyridine with similar properties but lacking the fluorine atom.

    2,3-Difluoropyridine: A compound with two fluorine atoms on the pyridine ring, exhibiting different chemical behavior.

Uniqueness: Ethyl 3-chloro-2-fluoropyridine-5-acetate is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical and biological properties. Its versatility in various chemical reactions and applications makes it a valuable compound in scientific research .

Properties

Molecular Formula

C9H9ClFNO2

Molecular Weight

217.62 g/mol

IUPAC Name

ethyl 2-(5-chloro-6-fluoropyridin-3-yl)acetate

InChI

InChI=1S/C9H9ClFNO2/c1-2-14-8(13)4-6-3-7(10)9(11)12-5-6/h3,5H,2,4H2,1H3

InChI Key

NMXXRJNJZJEXDW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=C(N=C1)F)Cl

Origin of Product

United States

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